molecular formula C20H14ClF3N2O4 B3582729 ethyl 4-({4-chloro-2,5-dioxo-1-[3-(trifluoromethyl)phenyl]-2,5-dihydro-1H-pyrrol-3-yl}amino)benzoate

ethyl 4-({4-chloro-2,5-dioxo-1-[3-(trifluoromethyl)phenyl]-2,5-dihydro-1H-pyrrol-3-yl}amino)benzoate

Cat. No.: B3582729
M. Wt: 438.8 g/mol
InChI Key: YBEPPFGAYKGNAL-UHFFFAOYSA-N
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Description

Ethyl 4-({4-chloro-2,5-dioxo-1-[3-(trifluoromethyl)phenyl]-2,5-dihydro-1H-pyrrol-3-yl}amino)benzoate is a pyrrole-derived compound featuring a chloro-substituted pyrrolidine-dione core, a 3-(trifluoromethyl)phenyl group at position 1, and an ethyl 4-aminobenzoate moiety at position 3. Crystallographic software such as SHELX and ORTEP has been instrumental in resolving the structures of analogous compounds, enabling precise comparisons of substituent effects .

Properties

IUPAC Name

ethyl 4-[[4-chloro-2,5-dioxo-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClF3N2O4/c1-2-30-19(29)11-6-8-13(9-7-11)25-16-15(21)17(27)26(18(16)28)14-5-3-4-12(10-14)20(22,23)24/h3-10,25H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBEPPFGAYKGNAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC2=C(C(=O)N(C2=O)C3=CC=CC(=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClF3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Structural Analogs

The primary analog for comparison is ethyl 3-{[4-chloro-1-(4-methoxyphenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoate (CAS: 303034-42-6), which shares the pyrrolidine-dione backbone but differs in substituent positioning and functional groups .

Table 1: Structural and Physicochemical Comparison
Parameter Target Compound Ethyl 3-{[4-chloro-1-(4-methoxyphenyl)-2,5-dioxo-pyrrol-3-yl]amino}benzoate
Molecular Formula C₂₀H₁₄ClF₃N₂O₄ C₂₀H₁₇ClN₂O₅
Molar Mass (g/mol) ~438.78 400.81
Pyrrole Substituents 1-(3-Trifluoromethylphenyl), 4-chloro, 2,5-dioxo 1-(4-Methoxyphenyl), 4-chloro, 2,5-dioxo
Benzoate Position 4-Amino 3-Amino
Key Functional Groups Trifluoromethyl, chloro, ethyl ester Methoxy, chloro, ethyl ester

Substituent Effects on Properties

Electronic Effects :

  • The 3-trifluoromethyl group in the target compound is strongly electron-withdrawing, reducing electron density on the pyrrole ring. In contrast, the 4-methoxy group in the analog is electron-donating, enhancing ring electron density. This difference impacts reactivity, such as susceptibility to nucleophilic attack or oxidative degradation.

Steric and Conformational Effects :

  • Meta-substitution of the trifluoromethyl group (target) vs. para-substitution of methoxy (analog) alters steric interactions. The bulkier trifluoromethyl group may hinder molecular packing, affecting crystallinity or binding to biological targets.

Synthetic Accessibility :

  • Introducing trifluoromethyl groups often requires specialized reagents (e.g., fluoroalkylation agents), whereas methoxy groups are typically installed via nucleophilic substitution or Ullmann coupling.

Crystallographic Insights

The use of programs like SHELXL (for refinement) and ORTEP-3 (for visualization) has enabled detailed comparisons of bond lengths, angles, and intermolecular interactions in analogous compounds . For example:

  • The ethyl benzoate group’s position (3- vs. 4-) influences molecular planarity, affecting π-π stacking in crystal lattices.
  • Trifluoromethyl groups exhibit shorter C-F bond lengths (~1.33 Å) compared to C-O bonds in methoxy groups (~1.43 Å), altering electronic polarization.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 4-({4-chloro-2,5-dioxo-1-[3-(trifluoromethyl)phenyl]-2,5-dihydro-1H-pyrrol-3-yl}amino)benzoate
Reactant of Route 2
Reactant of Route 2
ethyl 4-({4-chloro-2,5-dioxo-1-[3-(trifluoromethyl)phenyl]-2,5-dihydro-1H-pyrrol-3-yl}amino)benzoate

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